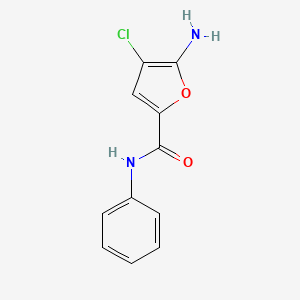
2-Furancarboxamide, 5-amino-4-chloro-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, 5-amino-4-chloro-N-phenyl- is a heterocyclic compound that contains a furan ring substituted with an amide group, an amino group, a chlorine atom, and a phenyl group
Preparation Methods
The synthesis of 2-Furancarboxamide, 5-amino-4-chloro-N-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-4-chloro-2-furoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Furancarboxamide, 5-amino-4-chloro-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Furancarboxamide, 5-amino-4-chloro-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-amino-4-chloro-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Furancarboxamide, 5-amino-4-chloro-N-phenyl- can be compared with other similar compounds, such as:
- 2-Furancarboxamide, 5-amino-4-chloro-N,N-dimethyl-
- 2-Furancarboxamide, N-methyl-
- 2-Furancarboxamide, 5-amino-4-chloro-
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of 2-Furancarboxamide, 5-amino-4-chloro-N-phenyl- lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.
Properties
CAS No. |
826991-45-1 |
|---|---|
Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
5-amino-4-chloro-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-6-9(16-10(8)13)11(15)14-7-4-2-1-3-5-7/h1-6H,13H2,(H,14,15) |
InChI Key |
WBXKASVRLLROTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(O2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















